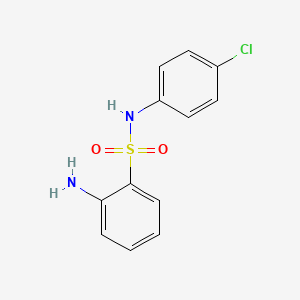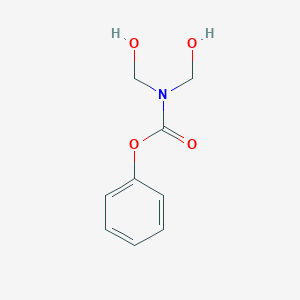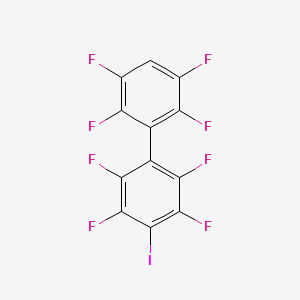
2,2',3,3',5,5',6,6'-Octafluoro-4-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is a fluorinated biphenyl compound characterized by the presence of eight fluorine atoms and one iodine atom attached to the biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl. One common method includes the reaction of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using advanced reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds or halogenating agents can be used to replace the iodine atom.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the iodine atom, making it less reactive in substitution reactions.
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Contains ten fluorine atoms, offering different chemical properties and reactivity.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated biphenyl compound with unique properties.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
63107-98-2 |
|---|---|
Fórmula molecular |
C12HF8I |
Peso molecular |
424.03 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-iodo-6-(2,3,5,6-tetrafluorophenyl)benzene |
InChI |
InChI=1S/C12HF8I/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H |
Clave InChI |
QNKWFESXYHRZLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)I)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
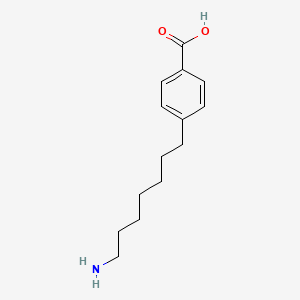
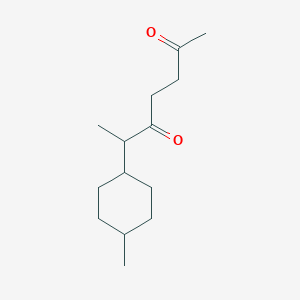
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
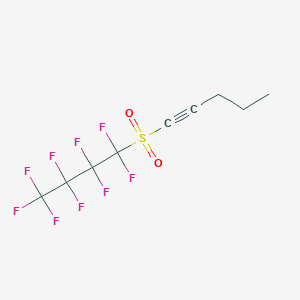
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

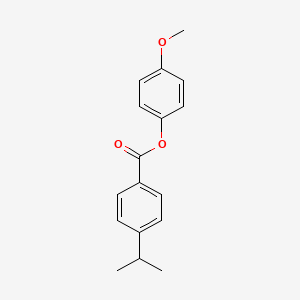
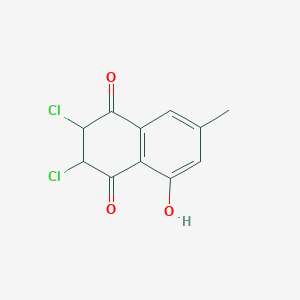
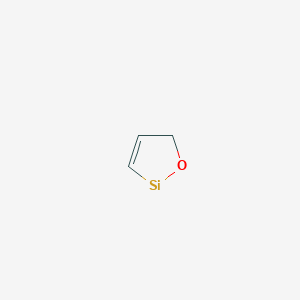

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
